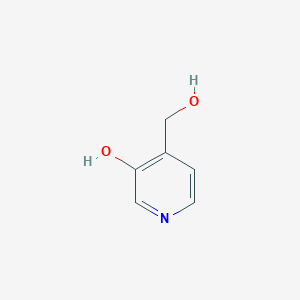

4-(Hydroxymethyl)pyridin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-4-5-1-2-7-3-6(5)9/h1-3,8-9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIALYCUOREABY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90497147 | |

| Record name | 4-(Hydroxymethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33349-67-6 | |

| Record name | 4-(Hydroxymethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Hydroxymethyl)pyridin-3-ol chemical properties and structure

An In-depth Technical Guide to 4-(Hydroxymethyl)pyridin-3-ol: Structure, Properties, and Synthetic Pathways

Introduction

This compound, a significant member of the vitamin B6 family, serves as a fundamental scaffold in medicinal chemistry and drug discovery.[1][2] As a vitamer of vitamin B6, its core pyridine structure is a cornerstone for a multitude of biological processes.[1] This guide provides a comprehensive technical overview of this compound, delving into its chemical structure, physicochemical properties, a detailed synthetic protocol, and its applications for researchers and drug development professionals. The pyridine and its derivatives, like pyridinones, are considered "privileged scaffolds" due to their wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[3][4][5]

Chemical Structure and Tautomerism

This compound is structurally related to pyridoxine, a common form of vitamin B6.[1][6] A key feature of this molecule is the presence of both a hydroxyl group and a hydroxymethyl group on the pyridine ring. The IUPAC name for this compound is (3-hydroxypyridin-4-yl)methanol.

An important characteristic of hydroxypyridines is their ability to exist in tautomeric forms. This compound can exist in equilibrium with its pyridinone tautomer, 3-hydroxy-4-(hydroxymethyl)-1H-pyridin-4-one. This equilibrium is crucial as the different forms can exhibit distinct chemical reactivities and biological activities. The pyridinone form can act as both a hydrogen bond donor and acceptor, a valuable feature in drug design for interacting with biological targets like kinase hinges.[3][4][5]

Caption: Tautomeric equilibrium of this compound.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 33349-67-6 | [7] |

| Molecular Formula | C₆H₇NO₂ | [8] |

| Molecular Weight | 125.13 g/mol | [8] |

| Appearance | Solid | [9] |

| Storage Condition | Sealed in dry, well-ventilated place | [9] |

Spectroscopic Analysis:

Spectroscopic data is critical for the structural confirmation of this compound.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons on the pyridine ring and the protons of the hydroxymethyl group.[7] The aromatic protons typically appear in the downfield region (around 7.0-8.5 ppm), while the methylene protons of the hydroxymethyl group are expected around 4.5-5.0 ppm. The hydroxyl protons will appear as broad signals that can exchange with D₂O.[10]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring and the hydroxymethyl group. The aromatic carbons will resonate in the 120-150 ppm range, while the carbon of the hydroxymethyl group will be further upfield.

-

IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.[10] Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C and C=N stretching vibrations from the pyridine ring will appear in the 1500-1600 cm⁻¹ region.[10]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[11]

Synthesis of Vitamin B6: A Diels-Alder Approach

The industrial synthesis of Vitamin B6, and by extension its related structures like this compound, often involves a hetero-Diels-Alder reaction to construct the pyridine ring.[12][13] This approach provides an efficient route from readily available starting materials.

Sources

- 1. This compound | 33349-67-6 | Benchchem [benchchem.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-HYDROXYMETHYL-PYRIDIN-3-OL(33349-67-6) 1H NMR [m.chemicalbook.com]

- 8. 4-Pyridinone,3-OH-2-Me | C6H7NO2 | CID 323814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. youtube.com [youtube.com]

- 11. rsc.org [rsc.org]

- 12. US7495101B2 - Manufacture of vitamin B6 - Google Patents [patents.google.com]

- 13. DE10261271A1 - Process for the preparation of pyridoxine or its acid addition salt - Google Patents [patents.google.com]

Synthesis pathways for 4-(Hydroxymethyl)pyridin-3-ol

An In-depth Technical Guide to the Synthesis of 4-(Hydroxymethyl)pyridin-3-ol

Abstract

This compound, a structural analog of pyridoxine (Vitamin B6), is a pivotal building block in medicinal chemistry and drug development. Its unique arrangement of functional groups—a hydroxymethyl moiety and a phenolic hydroxyl group on a pyridine core—makes it a valuable synthon for creating complex molecules with potential therapeutic applications. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers and drug development professionals. Moving beyond a simple recitation of methods, this document delves into the mechanistic rationale behind experimental choices, offers detailed, field-tested protocols, and presents a comparative analysis to aid in method selection for specific research and development objectives.

Introduction: Strategic Importance of this compound

The pyridine ring is a privileged scaffold in pharmaceutical science, present in numerous approved drugs. The specific isomer, this compound (CAS No: 33349-67-6), serves as a key intermediate for compounds that mimic the biological activity of Vitamin B6, a cofactor in many enzymatic reactions, including amino acid metabolism.[1] Its synthesis is non-trivial, requiring careful control of regioselectivity and functional group compatibility. The selection of a synthetic route depends on factors such as starting material availability, scalability, and desired purity. This guide will illuminate the most reliable and efficient pathways reported in the literature, providing the necessary technical depth for successful laboratory execution.

Retrosynthetic Analysis

A logical approach to synthesizing this compound begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, more readily available precursors. This analysis reveals two primary strategic disconnections:

-

C-O Bond Formation (Functional Group Interconversion): The most direct approach involves the reduction of a carbonyl group at the C4 position, such as an aldehyde or a carboxylic acid ester. This is often the preferred route due to the high efficiency of modern reducing agents.

-

C-C Bond Formation: An alternative strategy involves forming the carbon-carbon bond of the hydroxymethyl group itself. This typically employs organometallic reagents, such as a Grignard reagent, reacting with a suitable one-carbon electrophile like formaldehyde.

Detailed Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxypyridine-4-carboxaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to moderate the exothermic reaction and prevent potential side reactions.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C. The portion-wise addition helps control the evolution of hydrogen gas.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding acetone to consume excess NaBH₄, followed by the addition of water.

-

Workup: Adjust the pH of the solution to ~7 using dilute HCl. Extract the aqueous layer multiple times with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is typically purified by silica gel column chromatography to yield this compound as a solid.

| Parameter | Value/Condition | Rationale |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Selective for aldehydes, safe, and easy to handle. |

| Solvent | Methanol / Ethanol | Protic solvent helps in stabilizing the borohydride and protonating the alkoxide. |

| Temperature | 0 °C to Room Temp. | Controls reaction rate and minimizes side products. |

| Stoichiometry | 1.1-1.5 eq. NaBH₄ | A slight excess ensures complete conversion of the aldehyde. |

| Typical Yield | >90% | High efficiency is characteristic of this reduction. |

Reduction of 3-Hydroxypyridine-4-carboxylic Acid Esters

While less direct, this pathway is viable if the corresponding carboxylic acid or its ester is a more accessible starting material. [2]Carboxylic acid esters are less reactive than aldehydes and require a more potent reducing agent.

Expertise & Causality: Lithium aluminum hydride (LiAlH₄) is the standard reagent for this transformation. Unlike NaBH₄, LiAlH₄ is a much stronger hydride donor, capable of reducing esters to primary alcohols. The reaction must be conducted under strictly anhydrous conditions, typically in an aprotic ether solvent like THF or diethyl ether, as LiAlH₄ reacts violently with water and other protic sources. The mechanism involves an initial nucleophilic acyl substitution to form an aldehyde intermediate, which is immediately reduced further to the primary alcohol. Two equivalents of hydride are consumed per ester group.

Detailed Experimental Protocol:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a dropping funnel, condenser, and magnetic stir bar.

-

Reagent Suspension: Suspend LiAlH₄ (2.0-2.5 eq) in anhydrous THF in the reaction flask and cool to 0 °C.

-

Substrate Addition: Dissolve the 3-hydroxypyridine-4-carboxylic acid ester (e.g., methyl or ethyl ester, 1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After addition, the mixture is typically warmed to room temperature and then heated to reflux for several hours to ensure complete reaction.

-

Quenching (Fieser workup): Cool the reaction back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally more water (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and precipitating the aluminum salts into a filterable solid.

-

Filtration & Extraction: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing thoroughly with THF or ethyl acetate. The combined filtrate is dried over Na₂SO₄ and concentrated in vacuo.

-

Purification: Purify the residue via column chromatography.

| Parameter | Value/Condition | Rationale |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Sufficiently powerful to reduce esters to primary alcohols. |

| Solvent | Anhydrous THF / Diethyl Ether | Aprotic solvent required due to the high reactivity of LiAlH₄. |

| Temperature | 0 °C to Reflux | Initial cooling controls the highly exothermic addition, while reflux drives the reaction to completion. |

| Workup | Fieser Method | A standardized and safe procedure for quenching LiAlH₄ reactions. |

| Typical Yield | 70-85% | Generally lower than aldehyde reduction due to more stringent conditions and workup. |

Pathway II: Synthesis via C-C Bond Formation (Grignard Reaction)

Expertise & Causality: The Grignard reaction is a cornerstone of C-C bond formation. [3]In this context, a Grignard reagent would be prepared from a halogenated pyridine precursor (e.g., 4-bromo-3-hydroxypyridine). However, the acidic proton of the hydroxyl group is incompatible with the highly basic Grignard reagent and must be protected first (e.g., as a methoxymethyl (MOM) or silyl ether). The protected pyridine-Grignard reagent is then reacted with formaldehyde (a one-carbon electrophile), which, after acidic workup, yields the primary alcohol and removes the protecting group. [4]

Detailed Experimental Protocol (Illustrative):

-

Protection: React 4-bromo-3-hydroxypyridine with a suitable protecting group (e.g., MOMCl and a non-nucleophilic base like diisopropylethylamine) in a solvent like dichloromethane to yield the O-protected derivative. Purify by chromatography.

-

Grignard Formation: In a flame-dried, inert-atmosphere apparatus, add magnesium turnings. Add a solution of the protected 4-bromopyridine in anhydrous THF. The reaction may require initiation with a small crystal of iodine or a drop of 1,2-dibromoethane. [5][6]Stir the mixture until the magnesium is consumed.

-

Reaction with Formaldehyde: Cool the freshly prepared Grignard solution to 0 °C. Pass dry formaldehyde gas (generated by cracking paraformaldehyde) through the solution, or add a solution of a formaldehyde equivalent.

-

Workup and Deprotection: Quench the reaction by slowly adding saturated aqueous ammonium chloride. Acidify the mixture with dilute HCl. This step serves both to protonate the alkoxide and cleave many common protecting groups (like MOM ether).

-

Isolation: Extract the product with an appropriate organic solvent, dry the organic phase, and concentrate. Purify the final product by column chromatography or recrystallization.

| Parameter | Value/Condition | Rationale |

| Key Reagents | Mg(0), Formaldehyde | Forms the organometallic nucleophile and provides the one-carbon electrophile. |

| Pre-requisite | Hydroxyl Group Protection | Essential to prevent acid-base side reactions with the highly basic Grignard reagent. |

| Conditions | Strictly Anhydrous, Inert Atmosphere | Prevents quenching of the Grignard reagent by atmospheric moisture or oxygen. |

| Initiation | Iodine, Dibromoethane | Used to activate the magnesium surface and initiate the reaction. |

| Typical Yield | 40-60% (over multiple steps) | Lower overall yield reflects the multi-step nature of the sequence. |

Comparative Analysis and Method Selection

Choosing the optimal synthetic pathway requires balancing several practical and chemical considerations.

| Feature | Pathway I (Aldehyde Reduction) | Pathway I (Ester Reduction) | Pathway II (Grignard) |

| Number of Steps | 1 (from aldehyde) | 1 (from ester) | 3-4 (from halopyridine) |

| Overall Yield | Excellent (>90%) | Good (70-85%) | Moderate (40-60%) |

| Reagent Safety | Good (NaBH₄ is relatively safe) | Poor (LiAlH₄ is pyrophoric) | Moderate (Grignard reagents are moisture-sensitive) |

| Scalability | High | Moderate (LiAlH₄ handling is challenging on a large scale) | Moderate |

| Starting Material | 3-Hydroxypyridine-4-carboxaldehyde | 3-Hydroxypyridine-4-carboxylate | 4-Bromo-3-hydroxypyridine |

| Ideal Application | Preferred route for lab and industrial scale when the aldehyde is available. | When the ester is significantly more accessible than the aldehyde. | When carbonyl precursors are unavailable; useful for analog synthesis. |

Authoritative Insight: For most applications, the reduction of 3-hydroxypyridine-4-carboxaldehyde with sodium borohydride (Pathway I) is the superior method. It is the most direct, highest-yielding, and operationally simplest route. Its scalability and favorable safety profile make it suitable for both academic research and process development. The Grignard pathway, while more complex, offers valuable flexibility in molecular design, allowing for the introduction of varied side chains if electrophiles other than formaldehyde are used.

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The reduction of pre-existing carbonyl functional groups, particularly the aldehyde, stands out as the most efficient and reliable method. For situations demanding alternative precursors, C-C bond formation via organometallic reagents provides a robust, albeit more involved, solution. A thorough understanding of the principles and experimental nuances detailed in this guide empowers researchers to select and execute the optimal synthesis for their specific objectives, facilitating the advancement of drug discovery and development programs that rely on this critical pyridine-based building block.

References

- Jasperse, J. (n.d.). Grignard Reaction. Chem 355 Handout.

- BenchChem (n.d.). This compound | 33349-67-6.

-

Sattsangi, P. D., & Argoudelis, C. J. (1968). Synthesis of a pyridoxal analog, 4,5-diformyl-3-hydroxy-2-methylpyridine. The Journal of Organic Chemistry, 33(4), 1337–1341. Available at: [Link]

- BenchChem (n.d.). 3-Hydroxypyridine-4-carboxaldehyde | 1849-54-3.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Process for hydroxy-methylation of a substituted 3-hydroxy-pyridine. (1975). Google Patents. US3873557A.

- FAQ: What is the application of 3-Hydroxypyridine-4-carboxaldehyde in organic chemistry?. (n.d.).

- 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.

- Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry.

- LookChem. (n.d.). 3-HYDROXY-4-PYRIDINECARBOXYLIC ACID.

Sources

Spectroscopic analysis of 4-(Hydroxymethyl)pyridin-3-ol (NMR, Mass Spec, IR)

Introduction: The Structural Elucidation of a Pyridoxine Analogue

4-(Hydroxymethyl)pyridin-3-ol, a close structural analogue of pyridoxine (Vitamin B6), is a compound of significant interest in medicinal chemistry and drug development. Its biological activity is intrinsically linked to its three-dimensional structure and the electronic properties of its functional groups. Therefore, the unambiguous confirmation of its chemical identity and purity is a critical prerequisite for any further investigation. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—as applied to the structural elucidation of this compound.

This document moves beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a practical, field-tested framework for interpreting spectroscopic data. The causality behind experimental choices, the logic of spectral interpretation, and the integration of data from multiple techniques are emphasized to ensure a holistic and trustworthy structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the covalent framework and deduce the connectivity of atoms.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration).

Predicted ¹H NMR Spectrum of this compound:

Based on its structure, we can predict the following signals:

-

Aromatic Protons: Three protons are attached to the pyridine ring at positions 2, 5, and 6. Their chemical shifts are influenced by the electron-donating hydroxyl and hydroxymethyl groups and the electronegativity of the nitrogen atom. They will appear as distinct signals in the aromatic region of the spectrum.

-

Hydroxymethyl Protons (-CH₂OH): The two protons of the methylene group are chemically equivalent and will give rise to a single signal. Its chemical shift will be in the range typical for protons attached to a carbon adjacent to both an aromatic ring and an oxygen atom.

-

Hydroxyl Protons (-OH): The two hydroxyl protons (one phenolic, one alcoholic) are labile and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. They often appear as broad singlets and may exchange with deuterium in deuterated solvents like D₂O, leading to their disappearance from the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | ~8.0 - 8.2 | Singlet (or narrow doublet) | 1H |

| H-6 | ~7.8 - 8.0 | Doublet | 1H |

| H-5 | ~7.2 - 7.4 | Doublet | 1H |

| -CH₂OH | ~4.6 - 4.8 | Singlet | 2H |

| Ar-OH | Variable (Broad) | Singlet | 1H |

| -CH₂OH | Variable (Broad) | Singlet | 1H |

Note: Predictions are based on analysis of pyridoxine derivatives and related structures[1]. Coupling constants (J) for the aromatic protons are expected to be in the range of 2-8 Hz.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical; for instance, using D₂O will result in the exchange and disappearance of the -OH proton signals.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. A typical experiment on a 400 or 500 MHz spectrometer would involve 8 to 16 scans, a spectral width of approximately 12 ppm, and a relaxation delay of 1-2 seconds.[2]

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Analysis: Integrate the peaks to determine the relative proton ratios and analyze the multiplicities to deduce spin-spin coupling patterns.

Workflow for ¹H NMR Analysis

Caption: General workflow for NMR spectroscopic analysis.

¹³C NMR Spectroscopy: Visualizing the Carbon Backbone

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Typically, each unique carbon atom gives rise to a single peak.

Predicted ¹³C NMR Spectrum of this compound:

The structure has six carbon atoms, all in unique chemical environments, which should result in six distinct signals in the ¹³C NMR spectrum.

-

Aromatic Carbons: Five carbons are part of the pyridine ring. Their chemical shifts are influenced by their position relative to the nitrogen atom and the hydroxyl and hydroxymethyl substituents. The carbons bearing the hydroxyl group (C-3) and the hydroxymethyl group (C-4) will be significantly affected.

-

Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group will appear at a higher field (lower ppm) compared to the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~145 - 148 |

| C-3 | ~150 - 155 (bearing -OH) |

| C-4 | ~135 - 140 (bearing -CH₂OH) |

| C-5 | ~125 - 128 |

| C-6 | ~140 - 143 |

| -CH₂OH | ~60 - 64 |

Note: Predictions are based on data from related pyridine compounds[3].

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with the primary difference being the pulse program used. A standard ¹³C experiment is a proton-decoupled experiment, which results in each unique carbon appearing as a singlet.

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR (20-50 mg in 0.6-0.7 mL of solvent) due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is typically required. The spectral width is much larger, around 200-220 ppm.

-

Data Processing and Analysis: The processing steps are analogous to ¹H NMR. The analysis involves identifying the number of signals and correlating their chemical shifts to the different carbon environments in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum of this compound:

The molecular formula is C₆H₇NO₂. The nominal molecular weight is 125 g/mol .

-

Molecular Ion (M⁺•): In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion is expected at a mass-to-charge ratio (m/z) of 125.

-

Fragmentation Pattern: The molecular ion is expected to undergo characteristic fragmentation. Common fragmentation pathways for similar structures, like pyridoxine, involve the loss of small, stable molecules or radicals.[4]

-

Loss of •OH (m/z 108): Loss of a hydroxyl radical from the hydroxymethyl group.

-

Loss of H₂O (m/z 107): Loss of a water molecule, likely involving one of the hydroxyl groups and a nearby proton.

-

Loss of •CH₂OH (m/z 94): Cleavage of the hydroxymethyl group.

-

Ring Fragmentation: Cleavage of the pyridine ring can lead to smaller fragments, such as those corresponding to the loss of HCN.[5]

-

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Identity |

| 125 | [M]⁺• (Molecular Ion) |

| 108 | [M - •OH]⁺ |

| 107 | [M - H₂O]⁺• |

| 94 | [M - •CH₂OH]⁺ |

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample (typically sub-microgram) into the ion source of the mass spectrometer. For a volatile and thermally stable compound like this, direct insertion probe or gas chromatography (GC-MS) are suitable methods.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural insights, often by comparing it to fragmentation libraries and known fragmentation mechanisms of related compounds.

Workflow for Mass Spectrometry Analysis

Caption: General workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expected IR Spectrum of this compound:

The key functional groups—hydroxyl (-OH) and the aromatic pyridine ring—will give rise to characteristic absorption bands.

-

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl groups. The broadness is a result of hydrogen bonding.

-

Aromatic C-H Stretch: Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

-

C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring will appear as a series of bands in the 1450-1640 cm⁻¹ region.[6]

-

C-O Stretch: The stretching vibrations for the alcoholic C-O and phenolic C-O bonds are expected to appear in the 1050-1250 cm⁻¹ region.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3600 (broad) | O-H Stretch | Hydroxyl (-OH) |

| 3010-3100 | C-H Stretch | Aromatic |

| 1450-1640 | C=C, C=N Stretch | Pyridine Ring |

| 1050-1250 | C-O Stretch | Alcohol, Phenol |

Note: Predictions are based on characteristic IR frequencies and data for related compounds like 4-(hydroxymethyl)pyridine[7][8].

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample, the most common methods are:

-

KBr Pellet: Mix a small amount of the sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the instrument and acquire the IR spectrum.

-

Data Analysis: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the positions, shapes, and intensities of the absorption bands to identify the functional groups present in the molecule.

Conclusion: A Unified Structural Assignment

The structural elucidation of this compound is achieved not by a single technique, but by the synergistic integration of data from NMR, MS, and IR spectroscopy. IR spectroscopy confirms the presence of key functional groups (hydroxyl, pyridine ring). Mass spectrometry establishes the correct molecular weight and provides clues to the molecule's composition through fragmentation. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the atomic connectivity, allowing for an unambiguous assignment of the complete chemical structure. This multi-faceted approach forms the bedrock of chemical characterization, ensuring the scientific integrity of all subsequent research.

References

- 1. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. spectrabase.com [spectrabase.com]

- 4. 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to 4-(Hydroxymethyl)pyridin-3-ol: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(hydroxymethyl)pyridin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, structural features, synthesis, reactivity, and potential applications, offering a technical resource for researchers and developers in the pharmaceutical and chemical industries.

Core Identification and Chemical Profile

This compound is a pyridine derivative characterized by the presence of both a hydroxyl and a hydroxymethyl group attached to the pyridine ring. This unique substitution pattern imparts a combination of chemical reactivity and potential for biological activity.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| CAS Number | 33349-67-6 | ChemScene[1] |

| IUPAC Name | (3-hydroxypyridin-4-yl)methanol | PubChem |

| Molecular Formula | C₆H₇NO₂ | ChemScene[1] |

| Molecular Weight | 125.13 g/mol | ChemScene[1] |

| Canonical SMILES | C1=C(C(=CN=C1)O)CO | Smolecule[2] |

| InChI Key | JUQAHKKCIRPYOG-UHFFFAOYSA-N | Smolecule[2] |

| Appearance | White to off-white solid (predicted) | |

| Boiling Point | 210°C at 760 mmHg (predicted) | |

| Density | 1.207 g/cm³ (predicted) |

Synthesis and Characterization

The synthesis of this compound can be approached through several synthetic strategies common in pyridine chemistry. A plausible and efficient method involves the functionalization of a pre-existing pyridine ring.

Proposed Synthesis Pathway

A logical synthetic route would start from a readily available substituted pyridine, such as a pyridinemethanol derivative, followed by the introduction of the hydroxyl group. For instance, the synthesis could be adapted from methods used for similar hydroxypyridines.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized procedure based on established methodologies for the synthesis of hydroxypyridines.

Step 1: Nitration of 4-Pyridinemethanol

-

To a stirred solution of 4-pyridinemethanol in concentrated sulfuric acid, cooled in an ice bath, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60°C for several hours.

-

The reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is poured onto crushed ice and neutralized with a suitable base (e.g., sodium carbonate) to precipitate the product, 4-(hydroxymethyl)-3-nitropyridine.

-

The crude product is filtered, washed with water, and can be purified by recrystallization.

Step 2: Reduction of the Nitro Group

-

The 4-(hydroxymethyl)-3-nitropyridine is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

A reducing agent, such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation (H₂ over Pd/C), is added.

-

The reaction mixture is heated under reflux for several hours until the reduction is complete (monitored by TLC).

-

The mixture is then filtered to remove the catalyst, and the solvent is evaporated under reduced pressure.

-

The resulting residue is neutralized to afford 4-(hydroxymethyl)pyridin-3-amine.

Step 3: Diazotization and Hydrolysis

-

The 4-(hydroxymethyl)pyridin-3-amine is dissolved in an acidic aqueous solution (e.g., dilute sulfuric acid) and cooled to 0-5°C.

-

A solution of sodium nitrite in water is added dropwise, keeping the temperature below 5°C.

-

After the addition, the mixture is stirred at low temperature for a short period to ensure complete diazotization.

-

The reaction mixture is then gently warmed, leading to the evolution of nitrogen gas and the formation of the hydroxyl group.

-

The solution is neutralized, and the product, this compound, is extracted with an organic solvent.

-

The organic extracts are dried, and the solvent is removed to yield the final product, which can be further purified by column chromatography or recrystallization.

Characterization

The structure of this compound would be confirmed using standard analytical techniques:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The specific chemical shifts and coupling patterns would be consistent with the assigned structure.[3]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals corresponding to the six carbon atoms in the molecule, with characteristic shifts for the aromatic carbons and the methylene carbon.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (125.13 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretching of the hydroxyl and hydroxymethyl groups, C-O stretching, and the aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring.[4][5][6]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of the pyridine ring and its two functional groups.

-

Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity and can be protonated or alkylated. The electron-withdrawing nature of the nitrogen atom also influences the reactivity of the ring towards electrophilic and nucleophilic substitution reactions.

-

Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide. It can also undergo etherification and esterification reactions.

-

Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. It can also be converted to other functional groups, such as halides or esters.

The presence of both a hydroxyl and a hydroxymethyl group offers multiple sites for further chemical modification, making it a valuable scaffold for building more complex molecules. For instance, the bromine atom in the related compound 6-Bromo-4-(hydroxymethyl)pyridin-3-ol enhances its reactivity and can be substituted by various nucleophiles.[2]

Applications in Drug Development and Medicinal Chemistry

Pyridine and its derivatives are privileged structures in medicinal chemistry, found in numerous approved drugs. This compound, due to its structural similarity to pyridoxine (Vitamin B6), holds significant potential as a building block in drug discovery.

Role as a Bioisostere and Pharmacophore

The hydroxypyridine moiety can act as a bioisostere for other functional groups, such as phenols or amides, allowing for the fine-tuning of a drug candidate's physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity. The combination of hydrogen bond donors (hydroxyl groups) and an acceptor (pyridine nitrogen) makes it an attractive pharmacophore for interacting with biological targets.

Potential as a Precursor to Biologically Active Molecules

This compound can serve as a starting material for the synthesis of a wide range of derivatives with potential therapeutic applications. For example, derivatives of hydroxypyridinones have been investigated for their antimicrobial activity.[5]

Link to Pyridoxal Phosphate (PLP)-Dependent Enzymes

The structure of this compound is reminiscent of pyridoxal, a form of Vitamin B6. The active form, pyridoxal phosphate (PLP), is a crucial coenzyme for a vast number of enzymes involved in amino acid metabolism.

Diagram 2: General Mechanism of a PLP-Dependent Transamination Reaction

Caption: Simplified mechanism of a PLP-dependent transaminase.

Given its structural similarity to the core of PLP, this compound could be explored as a starting point for designing inhibitors or modulators of PLP-dependent enzymes, which are implicated in various diseases, including neurological disorders and cancer.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical profile that makes it a valuable tool for synthetic and medicinal chemists. Its unique combination of functional groups provides multiple avenues for chemical modification, enabling the creation of diverse molecular libraries for drug screening. The structural relationship to Vitamin B6 suggests a strong potential for interaction with biological systems, particularly PLP-dependent enzymes. As the demand for novel therapeutic agents continues to grow, the exploration of such fundamental building blocks will undoubtedly play a crucial role in the future of drug discovery and development.

References

- 1. 4-Hydroxymethylpyridine | C6H7NO | CID 11472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 6-Bromo-4-(hydroxymethyl)pyridin-3-ol [smolecule.com]

- 3. 4-HYDROXYMETHYL-PYRIDIN-3-OL(33349-67-6) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Pyridinemethanol [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

A Technical Guide to the Synthetic Elucidation and Isolation of 4-(Hydroxymethyl)pyridin-3-ol

Abstract

4-(Hydroxymethyl)pyridin-3-ol, a structural isomer of the vital B-group vitamin pyridoxine, represents a pyridine scaffold of significant interest for medicinal chemistry and drug development. Unlike its well-documented vitamers, dedicated literature on the discovery and isolation of this specific isomer is notably sparse. This technical guide addresses this gap by presenting a robust and scientifically grounded methodology for its de novo synthesis, purification, and structural characterization. Acting as a blueprint for researchers, this document details a multi-step synthetic pathway starting from a commercially available precursor, 4-methylpyridin-3-ol. Each experimental step is rationalized, explaining the causality behind the choice of reagents and conditions. The guide provides comprehensive, step-by-step protocols for synthesis, a rigorous workflow for isolation and purification, and the analytical framework required for self-validating structural confirmation.

Introduction to this compound

The pyridine ring is a cornerstone scaffold in pharmaceutical sciences, present in a multitude of approved drugs. The substitution pattern on this heterocycle dictates its physicochemical properties and biological activity. This compound is a unique pyridine derivative featuring both a phenolic hydroxyl group and a primary alcohol. This arrangement makes it an intriguing building block for creating novel compounds with potential therapeutic applications.

While its isomer, pyridoxine (Vitamin B6), is extensively studied and synthesized on an industrial scale, this compound is not a naturally occurring vitamer and its synthesis is not widely reported.[1][2] The presence of two reactive hydroxyl groups and an aromatic nitrogen atom presents a distinct synthetic challenge, requiring a carefully planned strategy to achieve regioselective functionalization and avoid unwanted side reactions.

This guide provides a field-proven, logical approach to synthesize and isolate this compound with high purity. We will proceed from a strategic retrosynthetic analysis to a detailed, practical execution of the synthesis and purification.

Retrosynthetic Analysis and Strategic Pathway

The primary challenge in synthesizing this compound lies in the selective introduction of the hydroxymethyl group at the C4 position while the C3 hydroxyl group is present. A direct hydroxymethylation of 4-methylpyridin-3-ol is complicated by the directing effects of the existing hydroxyl group.[3] Therefore, a more controlled, multi-step approach is warranted.

Our proposed strategy begins with the commercially available and structurally similar precursor, 4-methylpyridin-3-ol . The core of the strategy involves:

-

Protection of the reactive 3-hydroxyl group to prevent its interference in subsequent steps.

-

Oxidation of the C4-methyl group to a carboxylic acid.

-

Reduction of the newly formed carboxylic acid at C4 to the target primary alcohol.

-

Deprotection of the 3-hydroxyl group to yield the final product.

This pathway offers multiple points of control and utilizes well-established, high-yielding chemical transformations, ensuring a reliable and reproducible outcome.

References

An In-Depth Technical Guide to the Physical Properties of 4-(Hydroxymethyl)pyridin-3-ol

Introduction: The Significance of 4-(Hydroxymethyl)pyridin-3-ol

This compound, a bifunctional pyridine derivative, represents a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. Pyridine scaffolds are integral to a vast array of bioactive molecules due to their unique chemical properties, including their ability to form hydrogen bonds, their inherent basicity, and their structural similarity to benzene.[1] The presence of both a hydroxyl (-OH) and a hydroxymethyl (-CH₂OH) group on the pyridine ring of this compound imparts distinct polarity and reactivity, making it a valuable intermediate in the synthesis of complex molecular architectures.

Understanding the fundamental physical properties of this compound, such as its melting point and solubility, is a critical first step in its application. These parameters govern everything from reaction conditions and purification strategies (like recrystallization) to formulation and bioavailability in drug development. This guide provides a comprehensive overview of these properties and details the rigorous experimental methodologies required for their determination, grounded in established principles of physical organic chemistry.

Section 1: Melting Point Analysis

The melting point of a crystalline solid is a cornerstone physical property, serving as a primary indicator of purity and an aid in identification. For a pure compound, the melting point is typically a sharp, well-defined temperature range over which the solid-to-liquid phase transition occurs.[2] The presence of impurities will generally cause a depression and broadening of this melting range.

Reported Melting Point Data

Specific, experimentally verified melting point data for this compound (CAS No. 33349-67-6) is not consistently reported across major chemical databases. However, data for structurally related isomers can provide a useful, albeit indirect, reference.

| Compound Name | CAS Number | Reported Melting Point (°C) | Source |

| This compound | 33349-67-6 | Data not readily available | - |

| 6-(Hydroxymethyl)pyridin-3-ol | 40222-77-3 | 123-125 | [3] |

| 4-(Hydroxymethyl)pyridine | 586-95-8 | 53-55 | [4] |

This table is provided for contextual reference. The melting points of isomers and related compounds are not predictive but offer a general sense of the thermal behavior of similar structures.

Causality in Experimental Determination of Melting Point

The definitive determination of a melting point requires a precise and reproducible experimental approach. The capillary method, using a calibrated melting point apparatus, is the standard for its accuracy and the small sample quantity required.

The core principle of this technique is controlled heat transfer. A finely powdered, dry sample is essential to ensure uniform heat distribution and to avoid the confounding effects of residual solvent, which would act as an impurity and artificially depress the melting point. The rate of heating is the most critical experimental variable. A rapid temperature ramp can lead to an erroneously high and broad melting range because the heat transfer from the apparatus to the sample and thermometer lags behind the actual temperature of the heating block.[5] Therefore, a two-stage heating process is employed for efficiency and accuracy.

Standard Operating Protocol for Melting Point Determination

This protocol describes a self-validating system for obtaining a reliable melting point range.

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry, preferably by drying under a vacuum.

-

Place a small amount of the sample on a clean, dry watch glass.

-

Crush the sample into a fine, uniform powder using a spatula. This ensures efficient packing and heat transfer.

-

-

Capillary Tube Packing:

-

Tap the open end of a capillary tube (sealed at one end) into the powdered sample.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the powder into a dense column approximately 2-3 mm high at the bottom. A densely packed sample is crucial for sharp, observable melting.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Ensure the calibrated thermometer or temperature probe is correctly positioned as per the instrument's manual.

-

-

Approximate Melting Point Determination:

-

Set the apparatus to heat at a rapid rate (e.g., 10-15 °C per minute).

-

Observe the sample and record the approximate temperature at which it melts. This provides a target range for the precise measurement.

-

Allow the apparatus to cool significantly before proceeding.

-

-

Accurate Melting Point Determination:

-

Prepare a new capillary with a fresh sample.

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the previously determined approximate melting point.

-

Reduce the heating rate to a slow, controlled ramp of 1-2 °C per minute. This slow rate ensures thermal equilibrium between the heating block, the sample, and the thermometer, which is paramount for accuracy.[5][6]

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely liquefied.

-

The melting point is reported as the range T₁ – T₂.

-

-

Validation:

-

Repeat the accurate determination (Step 5) at least twice with fresh samples. Consistent results across measurements validate the findings.

-

Visualization of Melting Point Determination Workflow

Caption: Workflow for accurate melting point determination.

Section 2: Solubility Profile

Solubility is a fundamental property that dictates how a compound will behave in various chemical environments. The principle of "like dissolves like" is the guiding concept: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. The molecular structure of this compound, with its polar hydroxyl groups and the nitrogen atom in the aromatic ring, strongly suggests a significant affinity for polar solvents.[1] These groups can act as hydrogen bond donors and acceptors, facilitating interaction with protic solvents like water.

Predicted and Qualitative Solubility Data

Quantitative solubility data (e.g., in g/100 mL) for this compound is not widely published. However, a qualitative assessment based on its structure can be made, which must then be confirmed experimentally. The pyridine nitrogen also provides a site for protonation, suggesting that the compound's solubility will be pH-dependent, increasing in acidic solutions.

| Solvent System | Solvent Type | Predicted Solubility | Rationale |

| Water (H₂O) | Polar Protic | Soluble | Presence of two hydroxyl groups and a pyridine nitrogen allows for strong hydrogen bonding with water.[1] |

| 5% Hydrochloric Acid (HCl) | Aqueous Acidic | Soluble | The basic pyridine nitrogen will be protonated to form a highly polar pyridinium salt, enhancing aqueous solubility. |

| 5% Sodium Hydroxide (NaOH) | Aqueous Basic | Soluble | The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide salt, increasing aqueous solubility. |

| Ethanol (EtOH) | Polar Protic | Soluble | Capable of hydrogen bonding with the solute. |

| Dichloromethane (CH₂Cl₂) | Non-polar Aprotic | Sparingly Soluble / Insoluble | The high polarity of the solute is unlikely to be overcome by the weaker dipole-dipole interactions with the solvent. |

| Hexanes | Non-polar Aprotic | Insoluble | Significant mismatch in polarity between the solute and solvent. |

Causality in Experimental Determination of Solubility

A systematic approach to solubility testing provides valuable information about the functional groups present in a molecule. The choice of solvents is deliberate, designed to probe different intermolecular forces and acid-base properties. Starting with water tests the overall polarity. Subsequent tests in acidic and basic solutions reveal the presence of basic (amine) or acidic (phenol) functional groups, respectively. Testing in organic solvents of varying polarity helps to further classify the compound.

For this protocol, a standardized ratio of solute to solvent (e.g., ~25 mg of solute to 0.75 mL of solvent) is used to ensure consistent and comparable results. Vigorous mixing is required to overcome any kinetic barriers to dissolution and ensure the system reaches equilibrium.

Standard Operating Protocol for Qualitative Solubility Determination

-

Preparation:

-

Label a series of clean, dry test tubes for each solvent to be tested (Water, 5% HCl, 5% NaOH, Ethanol, Dichloromethane, Hexanes).

-

Accurately weigh approximately 25 mg of this compound into each test tube.

-

-

Solvent Addition and Observation:

-

To the first test tube, add the corresponding solvent (e.g., Water) in three 0.25 mL portions, for a total of 0.75 mL.

-

After each addition, cap and shake the test tube vigorously for at least 30 seconds.

-

Visually inspect the solution against a contrasting background. Note whether the compound is fully soluble (a clear, homogeneous solution), partially soluble (some solid remains but the solution is not saturated), or insoluble (the solid remains largely unchanged).

-

Record the observation.

-

-

Systematic Testing:

-

Repeat Step 2 for each of the remaining solvents in their respective labeled test tubes.

-

The sequence of testing can be logically structured as shown in the workflow diagram below. This hierarchical approach is efficient and informative, using the results of one test to guide the next.

-

-

Data Interpretation:

-

Compile the results in a table.

-

Solubility in 5% HCl confirms the presence of a basic site (the pyridine nitrogen).

-

Solubility in 5% NaOH confirms the presence of an acidic proton (the phenolic hydroxyl group).

-

The overall profile across polar and non-polar organic solvents confirms the compound's high polarity.

-

Visualization of Solubility Testing Workflow

Caption: Hierarchical workflow for qualitative solubility testing.

References

- Melting point determination. (n.d.). University of Calgary.

- How To Determine Melting Point Of Organic Compounds? (2025, January 30). Chemistry For Everyone.

- Experiment 1: Melting-point Determinations. (n.d.). Athabasca University.

- This compound. (n.d.). ChemScene.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). National Center for Biotechnology Information.

- 6-(hydroxymethyl)pyridin-3-ol CAS NO.40222-77-3. (n.d.). Career Henan Chemical Co.

- 4-(Hydroxymethyl)pyridine. (n.d.). PubChem.

- Pyridine-4-methanol. (n.d.). Matrix Scientific.

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-HYDROXYMETHYL-PYRIDIN-3-OL 33349-67-6 [ruichubio.com]

- 3. 6-(hydroxymethyl)pyridin-3-ol, CasNo.40222-77-3 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 4. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. sinfoochem.com [sinfoochem.com]

A Technical Guide to Quantum Chemical Calculations for 4-(Hydroxymethyl)pyridin-3-ol

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 4-(Hydroxymethyl)pyridin-3-ol, a significant isomer of Vitamin B6. Tailored for researchers, computational chemists, and drug development professionals, this document outlines the theoretical underpinnings and practical workflows necessary to elucidate the molecule's electronic structure, reactivity, and spectroscopic properties. We detail a step-by-step protocol using Density Functional Theory (DFT), emphasizing the rationale behind methodological choices, from functional and basis set selection to the incorporation of solvent effects. The guide culminates in a discussion of how to interpret key outputs—such as optimized geometries, vibrational frequencies, Frontier Molecular Orbitals (FMOs), and Molecular Electrostatic Potential (MEP) maps—to derive chemically meaningful insights relevant to medicinal chemistry and materials science.

Introduction: The Scientific Imperative

This compound, also known as pyridoxol, is a vitamer of Vitamin B6, a class of compounds essential to numerous metabolic processes. Its pyridine ring, adorned with hydroxyl and hydroxymethyl functional groups, imparts a rich chemical character, including the potential for various tautomeric forms, protonation states, and intricate hydrogen-bonding networks.[1] Understanding the fundamental electronic and structural properties of this molecule is paramount for applications in drug design, where it can serve as a scaffold or pharmacophore, and in understanding its biological roles.

Quantum chemical calculations offer a powerful, non-invasive lens to probe molecular characteristics at the sub-atomic level. By solving approximations of the Schrödinger equation, we can predict geometries, energies, and a host of electronic properties with high accuracy.[2][3] This guide focuses on Density Functional Theory (DFT), a computational method that balances accuracy with computational cost, making it a workhorse for studying organic molecules of this size.[4] Specifically, we will explore how to reliably predict its three-dimensional structure, vibrational spectra, electronic transitions, and sites of chemical reactivity, providing a foundational dataset for further research.

Theoretical Framework & Methodological Rationale

The reliability of any quantum chemical study hinges on the judicious selection of its theoretical methods. This section explains the "why" behind the chosen computational protocol.

2.1 Density Functional Theory (DFT): The B3LYP Functional

DFT has become the most widely used quantum chemical method due to its favorable scaling and accuracy.[4] We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a good description of electronic structure for a vast range of organic molecules.[5][6] While newer functionals exist, B3LYP remains a robust, well-benchmarked choice for routine calculations of geometries and electronic properties, offering a solid compromise between speed and accuracy.[4][7]

2.2 Basis Set Selection: The Pople-Style 6-311++G(d,p)

A basis set is the set of mathematical functions used to build molecular orbitals. The 6-311++G(d,p) basis set is a flexible, triple-zeta basis set suitable for this system.[8] Let's deconstruct its notation:

-

6-311G : This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing electron distribution.

-

++G : The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs, anions, or weak non-covalent interactions, all of which are relevant to this compound.[7]

-

(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape and "polarize" in the presence of other atoms, which is essential for an accurate description of chemical bonding.[9]

2.3 Simulating Biological Conditions: The Implicit Solvent Model

In biological systems or chemical reactions, this compound is rarely in the gas phase. The surrounding solvent can significantly influence its conformation and electronic properties.[10][11][12] Explicitly modeling solvent molecules is computationally prohibitive for routine calculations. Therefore, we employ an implicit solvent model , specifically the Polarizable Continuum Model (PCM).[10][13] PCM treats the solvent as a continuous dielectric medium, creating a cavity around the solute and capturing the bulk electrostatic effects of the solvent (e.g., water) on the molecule.[10][11]

The Computational Workflow: A Validating System

A scientifically sound computational protocol is a self-validating one. The following workflow ensures that the results are physically meaningful and derived from a true energy minimum on the potential energy surface.

Caption: Computational workflow for quantum chemical analysis.

Experimental Protocols: Step-by-Step Methodologies

This section provides the detailed steps for performing the core calculations using the Gaussian software package, a widely used program in computational chemistry.[2][3][14][15]

Protocol 4.1: Geometry Optimization and Frequency Analysis

Objective: To find the most stable 3D structure of the molecule and confirm it is a true energy minimum.

-

Structure Generation:

-

Using a molecular editor like GaussView or the open-source Avogadro, build the this compound molecule.

-

Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., UFF) to get a reasonable starting structure.

-

Save the coordinates in a format readable by Gaussian (e.g., .gjf or .com).

-

-

Gaussian Input File Creation:

-

Open the coordinate file in a text editor.

-

The file should be structured as follows:

-

-

Keyword Explanation (The "Route Card"):

-

%nprocshared=8: Allocates 8 CPU cores for the calculation.

-

%mem=16GB: Allocates 16 Gigabytes of memory.

-

%chk=...: Creates a checkpoint file to save the results.

-

#p: Requests "pretty" (more readable) print output.

-

B3LYP/6-311++G(d,p): Specifies the DFT functional and basis set, as discussed in Section 2.0.

-

Opt: This is the primary keyword that requests a geometry optimization.

-

Freq: This keyword requests a frequency calculation to be performed on the optimized geometry.

-

SCRF=(PCM,Solvent=Water): Specifies the Self-Consistent Reaction Field calculation using the PCM model for water as the solvent.[13]

-

-

Execution and Validation:

-

Submit the input file to the Gaussian program.[16]

-

Upon completion, open the output log file (.log).

-

Search for the "Frequencies" section. A successful optimization to a true minimum will show zero imaginary frequencies . If one or more imaginary frequencies are present, the structure is a transition state or a saddle point, not a minimum, and requires further structural modification.

-

Data Interpretation and Visualization

The output of these calculations is a rich dataset. This section describes how to translate the numerical data into chemical insights.

Molecular Structure and Geometry

The optimized Cartesian coordinates define the molecule's most stable three-dimensional shape. Key internal coordinates (bond lengths, bond angles, and dihedral angles) should be extracted and tabulated. These theoretical values can be compared against experimental data from X-ray crystallography if available, providing a direct validation of the chosen computational level.

Caption: Atom numbering scheme for this compound.

Table 1: Predicted Key Geometric Parameters

| Parameter | Atom IDs | Predicted Value (Å or °) |

|---|---|---|

| Bond Length | C2-N1 | Value from output |

| Bond Length | C3-O8 | Value from output |

| Bond Length | C4-C9 | Value from output |

| Bond Length | C9-O10 | Value from output |

| Bond Angle | N1-C2-C3 | Value from output |

| Dihedral Angle | N1-C2-C3-C4 | Value from output |

(Note: Values are placeholders to be filled from actual calculation output.)

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

Table 2: Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description / Primary Location |

|---|---|---|

| HOMO | Value from output | Typically localized on the electron-rich pyridine ring and oxygen atoms. |

| LUMO | Value from output | Typically a π* orbital delocalized over the aromatic ring. |

| Energy Gap (ΔE) | Calculated Value | Indicates kinetic stability and electronic excitation energy. |

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential plotted on the molecule's electron density surface. It is an invaluable tool for predicting reactivity.[17][18][19]

-

Red/Yellow Regions (Negative Potential): Indicate electron-rich areas, such as those around the nitrogen and oxygen atoms. These are the most likely sites for electrophilic attack.[20]

-

Blue Regions (Positive Potential): Indicate electron-poor areas, such as the hydrogen atoms of the hydroxyl groups. These are the most likely sites for nucleophilic attack.

This map is crucial for drug development, as it can predict how the molecule will interact with a biological target, such as the active site of an enzyme, guiding the design of complementary ligands.

Advanced Calculations: Predicting Spectroscopic Properties

The validated ground-state geometry serves as the foundation for more advanced calculations.

Protocol 6.1: UV-Vis Spectrum Prediction via TD-DFT

Objective: To predict the electronic absorption spectrum and understand the nature of electronic transitions.

-

Methodology: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating excited states and predicting UV-Vis spectra.[21][22][23][24][25]

-

Gaussian Input Keyword: Modify the route card from Protocol 4.1. Use the optimized geometry and add the TD keyword.

#p B3LYP/6-311++G(d,p) TD(NStates=10) SCRF=(PCM,Solvent=Water)

-

Interpretation: The output will list the electronic transitions, their corresponding wavelengths (λ), and their oscillator strengths (f). The oscillator strength is a measure of the transition's intensity. A large 'f' value corresponds to a strong absorption peak in the experimental spectrum. Analysis of the contributing orbital transitions (e.g., HOMO -> LUMO) reveals whether they are π→π* or n→π* in nature.[21]

Conclusion

This guide has provided a robust and scientifically grounded workflow for the quantum chemical characterization of this compound. By following these protocols, researchers can obtain reliable data on the molecule's geometry, stability, reactivity, and spectroscopic signatures. The insights derived from these calculations—particularly from the FMO and MEP analyses—are directly applicable to the fields of medicinal chemistry and drug discovery, providing a theoretical framework to understand and predict the molecule's behavior in complex chemical and biological environments. The combination of a well-benchmarked theoretical level (B3LYP/6-311++G(d,p)) with an implicit solvent model provides a powerful yet accessible methodology for generating high-quality, predictive data.

References

-

Solvent Effects and Implicit Models | Computational Chemistry Class Notes. Fiveable. Available at: [Link]

-

Gaussian (software) - Wikipedia. Wikipedia. Available at: [Link]

-

Gaussian – Molecular Modeling in Computational Chemistry. RITME. Available at: [Link]

-

Gaussian | Princeton Research Computing. Princeton University. Available at: [Link]

-

Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297–306. Available at: [Link]

-

Solvent model - Wikipedia. Wikipedia. Available at: [Link]

-

Hub, J. S., de Groot, B. L., & van der Spoel, D. (2010). Design and application of implicit solvent models in biomolecular simulations. Current Opinion in Structural Biology, 20(2), 149–156. Available at: [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ACS Publications. Available at: [Link]

-

Gamov, G. A., Aleksandriiskii, V. V., & Sharnin, V. A. (2017). Structure of pyridoxine solvates in aqueous solution from quantum-chemical calculations and NMR spectroscopy. Journal of Structural Chemistry, 58(2), 276–282. Available at: [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. Available at: [Link]

-

Electrostatic Potential maps - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

-

Viewing Electrostatic Potential Maps - Avogadro. Avogadro. Available at: [Link]

-

12.2 Chemical Solvent Models - Q-Chem Manual. Q-Chem. Available at: [Link]

-

What is Gaussian? Competitors, Complementary Techs & Usage. Sumble. Available at: [Link]

-

The Coulomb Potential Map: Understanding Electrostatic Interactions. Bimake. Available at: [Link]

-

Tutorial: Electrostatic Potential Maps. University of California, Santa Barbara. Available at: [Link]

-

Implicit solvation - Wikipedia. Wikipedia. Available at: [Link]

-

Wu, M., Xu, Q., Strid, Å., Martell, J. M., & Eriksson, L. A. (2011). Theoretical Study of Pyridoxine (Vitamin B6) Photolysis. The Journal of Physical Chemistry A, 115(46), 13556–13563. Available at: [Link]

-

How to interpret a map of electrostatic potential (MEP)? ResearchGate. Available at: [Link]

-

UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS. ORCA Manual. Available at: [Link]

-

Pinto, M., T. C. F. C., & de P. Emerenciano, V. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 28(1), 263. Available at: [Link]

-

Gushchin, P. V., et al. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega, 4(4), 7969–7981. Available at: [Link]

-

Theoretical study of pyridoxine (vitamin B6) photolysis. PubMed. Available at: [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ResearchGate. Available at: [Link]

-

Rapid Prediction of UV/Vis Spectra from Conventional (Non-TD) DFT Calculations. ACS Publications. Available at: [Link]

-

UVVis spectroscopy - ORCA 5.0 tutorials. FACCTs. Available at: [Link]

-

Theoretical Study of Pyridoxine (Vitamin B6) Photolysis. ResearchGate. Available at: [Link]

-

Matxain, J. M., et al. (2006). Theoretical Study of the Antioxidant Properties of Pyridoxine. The Journal of Physical Chemistry A, 110(48), 13068–13074. Available at: [Link]

-

Bryant, J. R., DePrince, A. E., & Sumpter, B. G. (2012). A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error. Computational and Theoretical Chemistry, 989, 29–40. Available at: [Link]

-

4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol;2-methylidenepentanedioate. PubChem. Available at: [Link]

-

density functional theory - What does B3LYP do well? What does it do badly? Chemistry Stack Exchange. Available at: [Link]

-

7.5. Choice of Basis Set - ORCA 6.0 Manual. FACCTs. Available at: [Link]

-

4-(((5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl)methoxy)methyl). Pharmaffiliates. Available at: [Link]

-

4-Pyridinemethanol. NIST WebBook. Available at: [Link]

-

Martin, J. M. L. (2020). Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. The Journal of Physical Chemistry A, 124(30), 6333–6335. Available at: [Link]

-

McKemmish, L. K., et al. (2019). Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. arXiv preprint arXiv:1908.03213. Available at: [Link]

-

a second-row analogue of the 6-311G(d,p) basis set. Calculated heats of formation for second-row hydrides. SciSpace. Available at: [Link]

-

4-Hydroxymethylpyridine. PubChem. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ritme.com [ritme.com]

- 3. What is Gaussian? Competitors, Complementary Techs & Usage | Sumble [sumble.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why unpolarised basis sets and the polarised 6-311G family should be avoided. [arxiv.org]

- 10. fiveable.me [fiveable.me]

- 11. Solvent model - Wikipedia [en.wikipedia.org]

- 12. Implicit solvation - Wikipedia [en.wikipedia.org]

- 13. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 14. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 15. researchcomputing.princeton.edu [researchcomputing.princeton.edu]

- 16. nyu.edu [nyu.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]

- 19. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 20. researchgate.net [researchgate.net]

- 21. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]